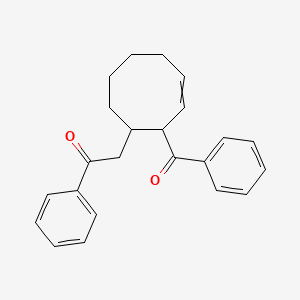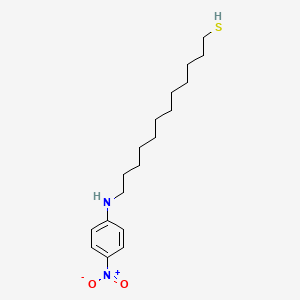
12-(4-Nitroanilino)dodecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-Nitroanilino)dodecane-1-thiol: is an organic compound characterized by a thiol group attached to a dodecane chain, which is further linked to a 4-nitroaniline moiety. This compound is notable for its applications in various fields, including materials science and surface chemistry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Nitroanilino)dodecane-1-thiol typically involves the reaction of 4-nitroaniline with a dodecane chain containing a thiol group. One common method includes the nucleophilic substitution reaction where 4-nitroaniline reacts with a dodecane halide in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere and a suitable solvent such as ethanol or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 12-(4-Nitroanilino)dodecane-1-thiol can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Disulfides.
Reduction: 12-(4-Aminoanilino)dodecane-1-thiol.
Substitution: Thioethers.
Scientific Research Applications
Chemistry: 12-(4-Nitroanilino)dodecane-1-thiol is used in the formation of self-assembled monolayers on gold substrates, which are crucial in surface chemistry and nanotechnology .
Biology and Medicine: The compound’s ability to form stable monolayers makes it useful in biosensor development and drug delivery systems.
Industry: In industrial applications, it is used as a stabilizer for nanoparticles and as a component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 12-(4-Nitroanilino)dodecane-1-thiol exerts its effects involves the interaction of its thiol group with metal surfaces, forming strong metal-thiolate bonds. This interaction is pivotal in the stabilization of nanoparticles and the formation of self-assembled monolayers. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes .
Comparison with Similar Compounds
1-Dodecanethiol: Similar in structure but lacks the nitroaniline moiety, making it less versatile in redox reactions.
4-Nitroaniline: Contains the nitroaniline moiety but lacks the thiol group, limiting its applications in surface chemistry.
Uniqueness: 12-(4-Nitroanilino)dodecane-1-thiol’s combination of a thiol group and a nitroaniline moiety provides a unique balance of reactivity and stability, making it highly valuable in both academic research and industrial applications .
Properties
CAS No. |
183206-40-8 |
|---|---|
Molecular Formula |
C18H30N2O2S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
12-(4-nitroanilino)dodecane-1-thiol |
InChI |
InChI=1S/C18H30N2O2S/c21-20(22)18-13-11-17(12-14-18)19-15-9-7-5-3-1-2-4-6-8-10-16-23/h11-14,19,23H,1-10,15-16H2 |
InChI Key |
PSNZMFFXXPEUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCCCCCCCCCCS)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


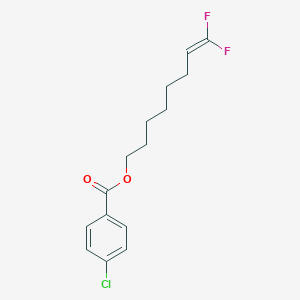
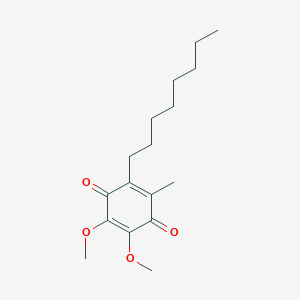
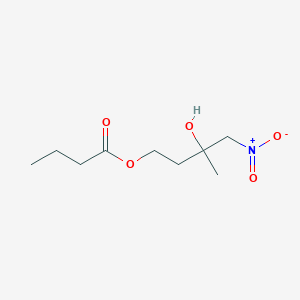
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)
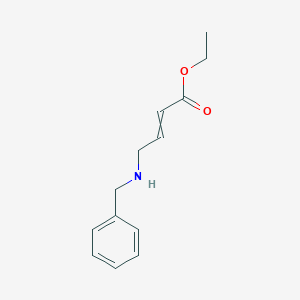
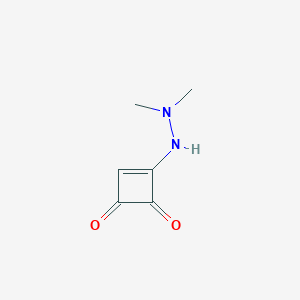
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
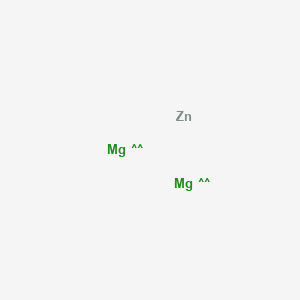
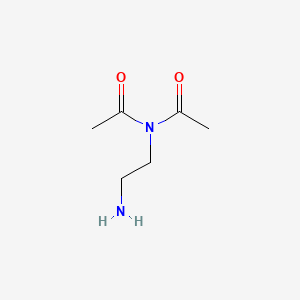
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
